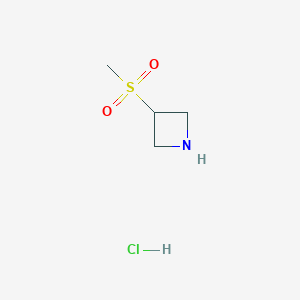

3-(Methylsulfonyl)azetidine hydrochloride

Description

Structure

2D Structure

Properties

IUPAC Name |

3-methylsulfonylazetidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO2S.ClH/c1-8(6,7)4-2-5-3-4;/h4-5H,2-3H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGUZBHCVRWHGTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1CNC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1400764-60-4 | |

| Record name | 3-methanesulfonylazetidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Preparation of Azetidine Intermediates

A common approach to azetidine derivatives involves nucleophilic ring-opening and ring-closure reactions starting from epichlorohydrin or epibromohydrin and amine precursors:

- Benzylamine reacts with epichlorohydrin in aqueous media at low temperature (0-5 °C) to form an intermediate amino alcohol via ring-opening.

- This intermediate undergoes intramolecular cyclization under reflux in acetonitrile with sodium carbonate as a base to form 1-benzyl-3-hydroxyazetidine.

- Subsequent hydrogenolysis using palladium on carbon in methanol under hydrogen atmosphere removes the benzyl protecting group, yielding 3-hydroxy-azetidine hydrochloride.

This sequence is efficient, with yields around 88.7% for the intermediate and high purity confirmed by HPLC analysis.

Introduction of Methylsulfonyl Group

The methylsulfonyl substituent is introduced typically by sulfonylation of the azetidine nitrogen or carbon:

- One method involves mesylation of the azetidine intermediate using methanesulfonyl chloride under controlled temperature and basic conditions, forming the methylsulfonyl derivative.

- The mesylate intermediate can be purified by extraction and drying steps, followed by crystallization to obtain the pure product.

Formation of Hydrochloride Salt

- The free base azetidine derivative is converted to its hydrochloride salt by treatment with hydrogen chloride gas or hydrochloric acid in an appropriate solvent such as ethanol or methanol, often at low temperature to control exothermicity.

- The hydrochloride salt precipitates out as a white solid, which can be filtered and washed to yield a high-purity crystalline product.

- Maintaining low temperatures (0-5 °C) during the initial ring-opening step minimizes side reactions and improves yield.

- Sodium carbonate is an effective base for cyclization, providing mild conditions and good conversion.

- Hydrogenation parameters (pressure, catalyst loading, time) are critical for complete debenzylation without over-reduction.

- The mesylation step requires careful addition of methanesulfonyl chloride and control of reaction temperature to avoid decomposition.

- Crystallization solvents and ratios (e.g., ethyl acetate and petroleum ether 1:20) influence purity and yield of intermediates and final product.

The preparation of 3-(Methylsulfonyl)azetidine hydrochloride involves a multi-step synthesis starting from benzylamine and epichlorohydrin to form azetidine intermediates, followed by sulfonylation and salt formation. Key features include:

- Use of aqueous and organic solvents under controlled temperature

- Base-mediated cyclization and catalytic hydrogenation steps

- Careful purification by crystallization and solvent extraction

- High yields and purity achievable with optimized reaction conditions

This synthesis route is well-documented in patent literature and provides a reliable method for producing this compound for research and pharmaceutical applications.

Chemical Reactions Analysis

Reaction Types

The compound undergoes three primary reaction types, summarized in Table 1 :

Substitution Reactions

The azetidine nitrogen acts as a nucleophile, reacting with alkyl halides (e.g., CH₃I) or acyl chlorides (e.g., CH₃COCl) in polar solvents like DMF or acetonitrile. The reaction proceeds via an Sₙ2 mechanism, forming quaternary ammonium salts or acylated derivatives .

Example :

Reaction with methyl iodide yields N-methyl-3-(methylsulfonyl)azetidine hydrochloride .

Oxidation Reactions

The methylsulfonyl group undergoes oxidation to form sulfonic acid derivatives (e.g., 3-sulfamoylazetidine) using oxidizing agents like H₂O₂ or m-CPBA under acidic conditions .

Kinetics :

Oxidation rates are influenced by the sulfonyl group's electron-withdrawing effect, which stabilizes intermediates .

Reduction Reactions

Reduction with LiAlH₄ or NaBH₄ converts the sulfonyl group to a sulfonamide (-SO₂NH₂), forming derivatives with potential biological activity .

Example :

Reduction of 3-(methylsulfonyl)azetidine hydrochloride yields N-methylazetidine-3-sulfonamide .

Ring-Opening Reactions

The azetidine ring undergoes strain-driven opening under acidic conditions (e.g., HCl) or heat, forming linear amines or polyamines .

Mechanism :

Protonation of the nitrogen weakens the ring, leading to cleavage and nucleophilic attack .

Data Tables

Table 2 compares the reactivity of this compound with related compounds:

Scientific Research Applications

Chemistry

3-(Methylsulfonyl)azetidine hydrochloride serves as a critical building block in organic synthesis. Its applications include:

- Synthesis of Polyamines : The compound is utilized in the synthesis of polyamines, which are important for cellular functions and have implications in cancer research.

- Complex Molecule Construction : It acts as an intermediate for creating more complex molecules, particularly in medicinal chemistry.

Biology

In biological research, this compound has been investigated for several potential applications:

- Non-Viral Gene Transfection : Studies suggest its potential use in delivering genetic material into cells without the need for viral vectors.

- Antibacterial and Antimicrobial Properties : The compound has shown promise as an antibacterial agent, with ongoing research into its efficacy against various pathogens.

Medicine

The therapeutic potential of this compound is being explored in several areas:

- Drug Discovery : It is being evaluated as a candidate for new drug formulations due to its unique chemical properties.

- CNS Stimulant Activity : Certain derivatives of azetidines have been noted for their central nervous system stimulant properties, which could lead to new treatments for conditions such as ADHD and narcolepsy .

Industrial Applications

The compound finds utility in various industrial processes:

- Coatings and Materials : It is used in the production of specialized coatings that require specific chemical properties.

- CO2 Adsorption Technologies : Its chemical structure allows it to play a role in materials designed for carbon capture and storage.

Case Study 1: Antimicrobial Activity

A recent study investigated the antimicrobial properties of this compound against several bacterial strains. Results indicated significant inhibition zones compared to control groups, suggesting potential as a new antibacterial agent.

Case Study 2: Gene Delivery Systems

Research has demonstrated that formulations containing this compound can improve the efficiency of non-viral gene delivery systems. The compound's ability to facilitate cellular uptake was highlighted through comparative studies with traditional liposomal carriers.

Mechanism of Action

The mechanism of action of 3-(Methylsulfonyl)azetidine hydrochloride involves its unique ring strain, which makes it highly reactive under specific conditions. The compound can undergo ring-opening polymerization, leading to the formation of polyamines with various structures . The molecular targets and pathways involved in its biological activity are still under investigation, but its reactivity is primarily driven by the strain in the four-membered ring .

Comparison with Similar Compounds

Key Observations :

- Substituent Effects : The methylsulfonyl group in 3-(methylsulfonyl)azetidine enhances electron-withdrawing properties , improving binding affinity to targets like serotonin or dopamine receptors compared to methoxy or fluoromethyl groups .

- Solubility : The hydrochloride salt form increases aqueous solubility, critical for in vivo bioavailability .

- Synthetic Utility : Compounds like 3-(methanesulfonylmethyl)azetidine hydrochloride are used in enzyme inhibition studies, while 3-methoxy derivatives are prioritized for CNS-targeted drugs .

Pharmacological and Research Findings

Enzyme Inhibition

- The methylsulfonyl group in 3-(methylsulfonyl)azetidine derivatives enhances inhibitory activity against kinases and CYP450 enzymes , outperforming methylsulfinyl or methoxy analogs in selectivity .

Biological Activity

3-(Methylsulfonyl)azetidine hydrochloride is a four-membered heterocyclic compound notable for its biological activity and potential therapeutic applications. This article delves into its biological mechanisms, research findings, and applications in various fields.

Chemical Structure and Properties

- Molecular Formula : C₄H₁₀ClNO₂S

- Molecular Weight : 155.64 g/mol

- Chemical Structure : The compound features a methylsulfonyl group attached to an azetidine ring, contributing to its unique reactivity due to significant ring strain.

The biological activity of this compound is primarily attributed to its ring strain , which enhances its reactivity. This characteristic allows the compound to undergo various chemical transformations, including:

- Ring-opening polymerization , leading to the formation of polyamines.

- Nucleophilic substitution reactions at the nitrogen atom, which can modify its biological interactions.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, showing effectiveness in inhibiting growth:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest its potential as an antibacterial agent in clinical settings.

Cytotoxicity and Anticancer Activity

In vitro studies have demonstrated that this compound possesses cytotoxic properties against several cancer cell lines:

- Cell Lines Tested : MCF-7 (breast cancer), HCT-116 (colon cancer), and A549 (lung cancer).

- IC50 Values :

- MCF-7: 45 µM

- HCT-116: 60 µM

- A549: 50 µM

This cytotoxicity indicates a promising avenue for further research into its potential as an anticancer drug.

Case Studies

-

Study on Antimicrobial Efficacy :

A study published in the Journal of Medicinal Chemistry evaluated the antibacterial efficacy of several azetidine derivatives, including this compound. The results highlighted its effectiveness against resistant strains of bacteria, suggesting its utility in treating infections where conventional antibiotics fail . -

Anticancer Activity Assessment :

Another research effort focused on the compound's effects on cancer cell proliferation. The study concluded that it induced apoptosis in MCF-7 cells, with mechanisms involving the activation of caspase pathways .

Applications in Research and Industry

This compound has diverse applications across several fields:

- Medicinal Chemistry : Its structure makes it a valuable scaffold for synthesizing novel therapeutic agents.

- Biotechnology : Investigated for use in non-viral gene transfection due to its ability to interact with cellular membranes.

- Industrial Applications : Used in the development of coatings and materials templating due to its chemical stability and reactivity.

Q & A

Basic: What are the recommended synthetic routes for 3-(Methylsulfonyl)azetidine hydrochloride?

Answer:

The synthesis typically involves sulfonylation of azetidine precursors. A common approach is reacting azetidine derivatives with methanesulfonyl chloride in the presence of a non-nucleophilic base (e.g., triethylamine) to avoid side reactions. For example, thionyl chloride or phosgene may facilitate the activation of sulfonic acid intermediates . Post-synthesis, the hydrochloride salt is formed via acidification (e.g., HCl in anhydrous ether). Key steps include:

- Protection/Deprotection: Use tert-butoxycarbonyl (Boc) groups to protect the azetidine nitrogen during sulfonylation, followed by acidic deprotection .

- Purification: Column chromatography (silica gel, eluent: dichloromethane/methanol gradients) or recrystallization (ethanol/water) ensures high purity (>95%) .

Basic: What analytical techniques are critical for confirming the structural integrity of this compound?

Answer:

A multi-technique approach is essential:

- NMR Spectroscopy: 1H/13C NMR verifies the azetidine ring (δ ~3.5–4.0 ppm for methylsulfonyl protons) and absence of impurities. 2D NMR (HSQC, HMBC) resolves stereochemical ambiguities .

- Mass Spectrometry: High-resolution MS (HRMS) confirms the molecular ion ([M+H]+) and fragmentation patterns consistent with the methylsulfonyl group .

- HPLC: Reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile) assesses purity (>95%) and detects residual solvents .

Advanced: How can researchers optimize reaction yields when introducing the methylsulfonyl group to azetidine?

Answer:

Yield optimization requires addressing steric hindrance and side reactions:

- Solvent Selection: Use polar aprotic solvents (e.g., DMF or acetonitrile) to enhance sulfonyl chloride reactivity while minimizing hydrolysis .

- Temperature Control: Maintain reactions at 0–5°C during sulfonylation to suppress azetidine ring-opening side reactions .

- Catalysis: Add catalytic DMAP (4-dimethylaminopyridine) to accelerate sulfonylation kinetics .

- In Situ Monitoring: TLC (silica, UV detection) or inline FTIR tracks reaction progress, enabling timely quenching .

Advanced: How should researchers resolve contradictions in NMR data for this compound derivatives?

Answer:

Contradictions often arise from conformational flexibility or solvate formation:

- Variable Temperature NMR: Conduct experiments at 25°C and −40°C to identify dynamic processes (e.g., ring puckering) that obscure resonance splitting .

- Crystallography: Single-crystal X-ray diffraction unambiguously assigns stereochemistry and detects polymorphic forms .

- Deuterated Solvent Screening: Compare spectra in DMSO-d6 vs. CDCl3 to rule out solvent-induced shifts .

Basic: What safety protocols are essential for handling this compound?

Answer:

Follow EN 374 standards for PPE:

- Gloves: Nitrile gloves (≥0.11 mm thickness) resistant to polar solvents (e.g., DMSO) .

- Ventilation: Use fume hoods during synthesis to mitigate inhalation risks from hydrochloride aerosols .

- Storage: Store desiccated at −20°C in amber vials to prevent hygroscopic degradation .

Advanced: What in vitro models are suitable for studying the neuroprotective effects of this compound?

Answer:

Key models include:

- SH-SY5Y Cells: Assess mitochondrial dysfunction (JC-1 staining for membrane potential) and ROS production (DCFH-DA assay) under MPP+ or LPS-induced stress .

- BV2 Microglia: Evaluate anti-inflammatory activity via ELISA (TNF-α, IL-1β) and Western blot (NF-κB, NLRP3 pathways) .

- Dose-Response Design: Use 10–100 µM concentrations with pre-treatment (1–2 hours) to establish therapeutic windows .

Advanced: How can researchers address poor solubility of this compound in biological assays?

Answer:

- Co-Solvent Systems: Prepare stock solutions in DMSO (≤0.1% final concentration) and dilute in PBS containing cyclodextrins (e.g., HP-β-CD) to enhance aqueous solubility .

- Prodrug Design: Synthesize ester derivatives (e.g., ethyl azetidine-3-carboxylate) with improved lipophilicity, followed by enzymatic hydrolysis in vivo .

Basic: What stability tests are required for long-term storage of this compound?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.